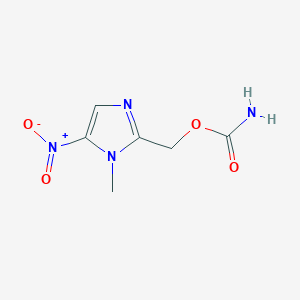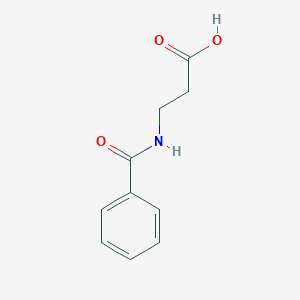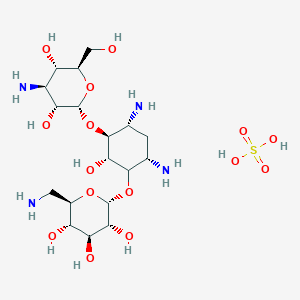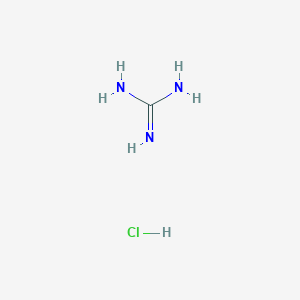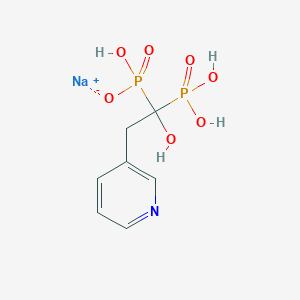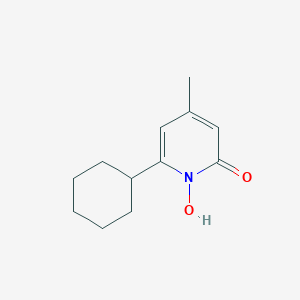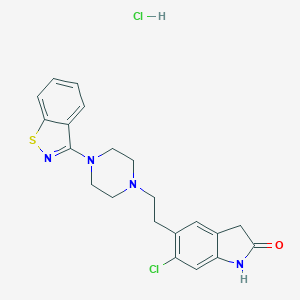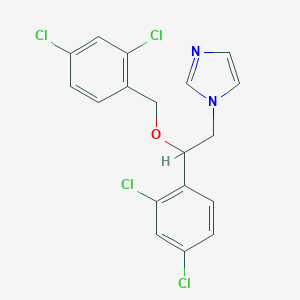
チアンペチンナトリウム
概要
説明
Selective 5-HT uptake facilitator. Shows antidepressant, analgesic, neuroprotective and cognitive enhancing effects in vivo. Orally active.
Tianeptine (sodium salt) is an analytical reference standard categorized as an opioid. Tianeptine has been abused and associated with overdose and death. Formulations containing tianeptine have been used in the treatment of depression. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Tianeptine is an atypical antidepressant. It is an agonist of the μ-opioid receptor (MOR; EC50s = 194 and 641 nM for human and mouse receptors, respectively, in a BRET assay for G protein activation) and also has effects on the glutamate system. Tianeptine (30 mg/kg) decreases immobility in the forced swim test in wild-type, but not MOR knockout mice, indicating antidepressant-like activity dependent on MORs. It increases locomotor activity at a dose of 30, but not 10 mg/kg, in the open field test and increases paw withdrawal latency in the hot-plate test in mice. Tianeptine modulates AMPA receptor activity by increasing phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region in mice. It prevents increases in glial glutamate transporter 1 (GLT-1) expression induced by chronic restraint stress in the hippocampal CA3 region in rats when administered at a dose of 10 mg/kg per day for 21 days. It also reverses increases in extracellular glutamate levels induced by acute restraint stress in the basolateral nucleus of the amygdala in rats.
Tianeptine sodium is a selective serotonin reuptake enhancer (SSRE), used for treating major depressive episodes. Tianeptine treatment prevents the CMS-induced increase in corticotropin-releasing factor (CRF) mRNA levels in the dBNST, and reduces corticotropin-releasing factor (CRF) mRNA levels in dBNST in non-stressed rats. Tianeptine treatment significantly decreases CRF mRNA levels in the ventral BNST and CeA of non-stressed controls as well as CMS-exposed rats.
科学的研究の応用
抗うつ剤
チアンペチンナトリウムは、ヨーロッパ、アジア、南米の一部で医師によって抗うつ剤として処方される合成薬です . その作用機序は他の三環系抗うつ剤とは異なるため、非定型抗うつ剤に分類されます .
徐放製剤
チアンペチンナトリウムは、徐放性二重層錠の開発に使用されてきました . 顆粒サイズに基づいて、チアンペチン徐放性錠剤の3種類の製剤のin vitro-in vivo相関(IVIVC)が確立されました . このアプローチは、新しい製剤を開発する際に、所望の薬物動態を実現するための最適な製剤組成を決定するために役立つ可能性があります .
栄養補助食品
米国では、チアンペチンナトリウムはTianaa™という商標名で栄養補助食品として販売されています . ただし、この薬物は米国では医師による使用が許可されていません。これは、μ-オピオイド受容体アゴニストであり、重度の依存症を起こしやすいからです .
オピオイドアゴニスト
チアンペチンナトリウムは、μ-オピオイド受容体アゴニストです . μ-オピオイド受容体活性化の1つの下流効果は、mTORのアップレギュレーションであり、これはグルタミン酸作動性経路を刺激し、チアンペチンの治療特性を強化します .
セロトニン系神経調節
作用機序
Target of Action
Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .
Mode of Action
Tianeptine Sodium’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .
Biochemical Pathways
Tianeptine Sodium modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . Tianeptine Sodium also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .
Pharmacokinetics
Tianeptine Sodium has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of Tianeptine Sodium is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .
Result of Action
The molecular and cellular effects of Tianeptine Sodium’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that tianeptine sodium also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .
Cellular Effects
Tianeptine sodium has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .
Molecular Mechanism
Tianeptine sodium exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, tianeptine sodium is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .
Temporal Effects in Laboratory Settings
The effects of tianeptine sodium change over time in laboratory settings. It has been reported that tianeptine sodium has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .
Dosage Effects in Animal Models
The effects of tianeptine sodium vary with different dosages in animal models. In a study, tianeptine sodium showed lasting antiallodynic effects in a mouse model of neuropathic pain .
Metabolic Pathways
Tianeptine sodium is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for tianeptine sodium .
Transport and Distribution
Tianeptine sodium is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tianeptine sodium involves the conversion of 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid to Tianeptine sodium through a series of chemical reactions.", "Starting Materials": [ "7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 7-ethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid is reacted with sodium hydroxide in ethanol to form the sodium salt of the acid.", "Step 2: The sodium salt is then reacted with sodium bicarbonate and sodium chloride in water to form Tianeptine.", "Step 3: Tianeptine is then converted to Tianeptine sodium by reacting it with hydrochloric acid and sodium hydroxide in water." ] } | |
CAS番号 |
30123-17-2 |
分子式 |
C21H25ClN2NaO4S |
分子量 |
459.9 g/mol |
IUPAC名 |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |
InChIキー |
UDFCCNYPCCUJOO-UHFFFAOYSA-N |
異性体SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |
外観 |
Assay:≥95%A crystalline solid |
| 54317-11-2 169293-32-7 30123-17-2 |
|
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
関連するCAS |
66981-73-5 (Parent) 72797-41-2 (Parent) |
同義語 |
(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


